5-Chloro-2-nitrobenzoic acid;4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-nitrobenzoic acid: and 4-methoxyaniline are two distinct organic compounds. 5-Chloro-2-nitrobenzoic acid is a chlorinated nitrobenzoic acid derivative, while 4-methoxyaniline is an aniline derivative with a methoxy group at the para position. These compounds are often used in organic synthesis and have various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-nitrobenzoic acid: can be synthesized through the nitration of 5-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position .
4-Methoxyaniline: is commonly synthesized by the reduction of 4-nitroanisole. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst .
Industrial Production Methods
Industrial production of 5-Chloro-2-nitrobenzoic acid often involves large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. Similarly, 4-methoxyaniline is produced on an industrial scale through efficient reduction processes, often utilizing continuous flow reactors to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
4-Methoxyaniline: participates in reactions such as:
Acylation: The amino group can be acylated using acyl chlorides or anhydrides.
Diazotization: The amino group can be converted to a diazonium salt, which can further undergo coupling reactions to form azo compounds.
Common Reagents and Conditions
Reduction of 5-Chloro-2-nitrobenzoic acid: Tin and hydrochloric acid, or catalytic hydrogenation.
Substitution reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Acylation of 4-Methoxyaniline: Acyl chlorides or anhydrides, often in the presence of a base like pyridine.
Diazotization of 4-Methoxyaniline: Sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines.
Major Products Formed
Reduction of 5-Chloro-2-nitrobenzoic acid: 5-Chloro-2-aminobenzoic acid.
Substitution reactions: Various substituted benzoic acid derivatives.
Acylation of 4-Methoxyaniline: N-(4-methoxyphenyl)acetamide.
Diazotization of 4-Methoxyaniline: Azo compounds.
Scientific Research Applications
5-Chloro-2-nitrobenzoic acid: and 4-methoxyaniline have diverse applications in scientific research:
- Chemistry : Both compounds are used as intermediates in the synthesis of more complex molecules5-Chloro-2-nitrobenzoic acid is used in the preparation of various pharmaceuticals and agrochemicals .
- Biology : 4-Methoxyaniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
- Medicine : 5-Chloro-2-nitrobenzoic acid derivatives are explored for their potential therapeutic applications, including as anti-inflammatory agents .
- Industry : Both compounds are used in the manufacture of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitrobenzoic acid and 4-methoxyaniline depends on their specific applications:
- 5-Chloro-2-nitrobenzoic acid : The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The chloro group can also participate in substitution reactions, modifying the compound’s activity .
- 4-Methoxyaniline : The amino group can form hydrogen bonds and interact with biological macromolecules. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions .
Comparison with Similar Compounds
5-Chloro-2-nitrobenzoic acid: can be compared with other nitrobenzoic acid derivatives such as:
- 2-Chloro-5-nitrobenzoic acid
- 3-Chloro-4-nitrobenzoic acid
4-Methoxyaniline: can be compared with other aniline derivatives such as:
- 4-Nitroaniline
- 4-Chloroaniline
These comparisons highlight the unique reactivity and applications of 5-Chloro-2-nitrobenzoic acid and 4-methoxyaniline due to their specific functional groups and substitution patterns .
Properties
CAS No. |
517883-26-0 |
---|---|
Molecular Formula |
C14H13ClN2O5 |
Molecular Weight |
324.71 g/mol |
IUPAC Name |
5-chloro-2-nitrobenzoic acid;4-methoxyaniline |
InChI |
InChI=1S/C7H4ClNO4.C7H9NO/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;1-9-7-4-2-6(8)3-5-7/h1-3H,(H,10,11);2-5H,8H2,1H3 |
InChI Key |
SNQRICNJTAASBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N.C1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.